molecular formula C14H9ClF3NO3 B1265847 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 74274-36-5

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid

Cat. No.: B1265847
CAS No.: 74274-36-5
M. Wt: 331.67 g/mol
InChI Key: ZIOSAFHXVGRRAL-UHFFFAOYSA-N
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Description

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H9ClF3NO3 It is known for its unique structure, which includes an amino group, a chloro group, and a trifluoromethyl group attached to a phenoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)phenol and 2-amino-5-bromobenzoic acid.

    Coupling Reaction: The key step involves a coupling reaction between 2-chloro-4-(trifluoromethyl)phenol and 2-amino-5-bromobenzoic acid. This reaction is often facilitated by a palladium catalyst in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its structural similarity to known active compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzoic acid: Similar structure but lacks the trifluoromethyl group.

    Acifluorfen: Contains a nitro group instead of an amino group and is used as a herbicide.

    5-Amino-2-chlorobenzotrifluoride: Similar structure but with different functional groups.

Uniqueness

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both an amino group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-10-5-7(14(16,17)18)1-4-12(10)22-8-2-3-11(19)9(6-8)13(20)21/h1-6H,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOSAFHXVGRRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225283
Record name 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74274-36-5
Record name Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074274365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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